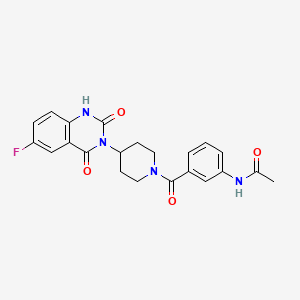
N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide is an organic compound with a complex structure, potentially significant due to its fluorinated quinazolinone core. The incorporation of a piperidine and phenylacetamide moiety enhances its structural intricacy and potential bioactivity.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally starts with commercially available substrates such as 6-fluoroquinazolinone and phenylpiperidine.
Reaction Steps
Condensation Reaction: : The quinazolinone is condensed with piperidine in a solvent like dimethylformamide (DMF) under heating conditions.
Acylation: : The resulting product undergoes acylation using phenylacetyl chloride in the presence of a base like triethylamine to yield the final compound.
Purification: : The final product is typically purified via recrystallization or chromatography.
Industrial Production Methods
The large-scale production might involve batch or continuous flow methods to optimize yield and purity. Catalysis and automated controls would be essential for efficiency and consistency.
化学反应分析
Types of Reactions
Oxidation: : Given its structure, the compound could undergo oxidative cleavage, particularly at the phenylacetamide moiety.
Reduction: : The quinazolinone core might be resistant to reduction under mild conditions, but with harsher reagents, selective reduction is possible.
Substitution: : The fluoro group at the 6-position of quinazolinone can participate in nucleophilic aromatic substitution due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide might be used.
Reduction: : Lithium aluminum hydride or hydrogenation with palladium on carbon could facilitate reduction.
Substitution: : Nucleophiles such as amines or thiols under basic conditions can replace the fluoro group.
Major Products
Oxidative products might include carboxylic acids or aldehydes.
Reduction might yield dihydroquinazolines or partially reduced intermediates.
Substitution products would vary depending on the nucleophile used.
科学研究应用
Chemistry
This compound can serve as a precursor in the synthesis of more complex molecules or as a probe in mechanistic studies.
Biology
It might act as an inhibitor of specific enzymes or receptors, given its structural resemblance to known biologically active compounds.
Medicine
Potential therapeutic uses might include anti-inflammatory, anticancer, or antimicrobial applications, depending on its interaction with biological targets.
Industry
Its unique structure could make it valuable in materials science for the development of advanced polymers or catalysts.
作用机制
The compound likely exerts its effects by binding to specific molecular targets, which could include enzymes or receptors. The fluorinated quinazolinone core might interact with the active site of enzymes, while the piperidine and phenylacetamide moieties enhance binding affinity and specificity. The exact molecular pathways would depend on its biological target, potentially inhibiting or modulating biochemical processes.
相似化合物的比较
Similar Compounds
Other fluorinated quinazolinones.
Compounds with piperidine and phenylacetamide moieties.
Uniqueness
The combination of a fluorinated quinazolinone with piperidine and phenylacetamide is unique, offering a distinct set of chemical properties and potential biological activities.
By tailoring specific functionalities and structural components, this compound might present advantages over similar compounds in terms of stability, reactivity, and bioactivity.
That should give you a deep dive into N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide. Complex but fascinating stuff.
属性
IUPAC Name |
N-[3-[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c1-13(28)24-16-4-2-3-14(11-16)20(29)26-9-7-17(8-10-26)27-21(30)18-12-15(23)5-6-19(18)25-22(27)31/h2-6,11-12,17H,7-10H2,1H3,(H,24,28)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOWHOCBHCULEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














